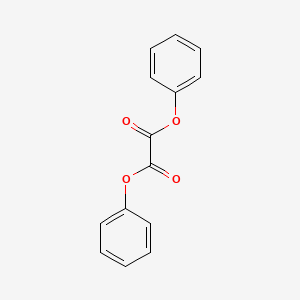

Diphenyl oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400575. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(17-11-7-3-1-4-8-11)14(16)18-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZDEVJRTYKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185452 | |

| Record name | Oxalic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-16-6 | |

| Record name | 1,2-Diphenyl ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenyl ethanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diphenyl ethanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BB9D5HPC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to diphenyl oxalate, a key intermediate in various chemical processes, including the production of chemiluminescent agents and polycarbonates. While the direct esterification of phenol and oxalic acid is chemically challenging and not widely employed, this document focuses on the two primary, industrially relevant methods: the transesterification of dialkyl oxalates with phenol and the reaction of oxalyl chloride with phenol. This guide furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of these synthetic pathways.

Introduction: The Challenge of Direct Esterification

The synthesis of this compound through the direct esterification of oxalic acid and phenol is an uphill thermodynamic battle. The direct esterification of a carboxylic acid with a phenol is inherently difficult due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of aliphatic alcohols. This necessitates harsh reaction conditions, such as high temperatures and the use of strong dehydrating agents, which can lead to side reactions and decomposition of the desired product. Consequently, alternative, more efficient synthetic strategies have been developed and are the focus of this guide.

Primary Synthetic Route: Transesterification of Dialkyl Oxalates with Phenol

The most common and economically viable method for synthesizing this compound is the transesterification of a dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with phenol. This reaction is typically carried out in the presence of a catalyst and involves the exchange of the alkyl group of the oxalate ester with a phenyl group from phenol. The reaction proceeds in a stepwise manner, with the formation of an intermediate, methyl phenyl oxalate, which then undergoes a second transesterification or a disproportionation reaction to yield this compound.

Reaction Mechanism

The transesterification process can be summarized by the following reactions:

-

First Transesterification: Dimethyl Oxalate + Phenol ⇌ Methyl Phenyl Oxalate + Methanol

-

Second Transesterification: Methyl Phenyl Oxalate + Phenol ⇌ this compound + Methanol

-

Disproportionation: 2 Methyl Phenyl Oxalate ⇌ this compound + Dimethyl Oxalate

The removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of the desired this compound.

Catalytic Systems

A variety of catalysts have been investigated for this transesterification reaction, with a focus on solid acid catalysts to simplify separation and recycling. The choice of catalyst significantly impacts the reaction rate, selectivity, and overall yield of this compound.

Quantitative Data on Catalytic Performance

The following table summarizes the performance of various catalytic systems in the synthesis of this compound via transesterification.

| Catalyst | Dialkyl Oxalate | DMO/DEO:Phenol Molar Ratio | Temperature (°C) | Reaction Time (h) | DMO/DEO Conversion (%) | This compound (DPO) Selectivity (%) | DPO Yield (%) | Reference |

| TS-1 | Dimethyl Oxalate | 1:5 | 180 | 2 | - | - | - | [1] |

| Sn-modified TS-1 (2% Sn) | Dimethyl Oxalate | - | - | - | 50.3 | - | - | [2][3] |

| MoO₃/TiO₂ | Diethyl Oxalate | 1:2 | 180 | 6 | 88 | 100 | 88 | [4][5] |

| MoO₃/SiO₂ | Dimethyl Oxalate | - | 180 | - | - | - | 17.3 (MPO yield 49.3%) | [2] |

Note: DMO = Dimethyl Oxalate, DEO = Diethyl Oxalate, DPO = this compound, MPO = Methyl Phenyl Oxalate. Dashes indicate data not specified in the cited sources.

Detailed Experimental Protocol: Transesterification using TS-1 Catalyst

This protocol is based on the procedure described by Ma, et al.[1]

Materials:

-

Dimethyl Oxalate (DMO)

-

Phenol

-

TS-1 (Titanium Silicalite-1) catalyst (calcined at 550°C for 4 hours)

-

Nitrogen gas

-

Standard laboratory glassware (three-necked flask, reflux condenser, thermometer, magnetic stirrer)

-

Heating mantle

Procedure:

-

Catalyst Preparation: The TS-1 catalyst is dried in an oven at 120°C for 2 hours to remove adsorbed water and then calcined at 550°C for 4 hours in air.

-

Reaction Setup: A 250 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup is placed in a heating mantle.

-

Charging Reactants: The flask is charged with 0.1 mol of dimethyl oxalate, 0.5 mol of phenol, and 1.8 g of the pre-treated TS-1 catalyst.

-

Inert Atmosphere: The reaction vessel is purged with nitrogen gas to create an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to 180°C with continuous stirring. The reaction is carried out under reflux conditions at atmospheric pressure.

-

Byproduct Removal: To drive the reaction equilibrium towards the product, the methanol byproduct is continuously removed from the reaction system. This can be achieved by using a reflux condenser with a controlled temperature of around 80°C, which allows methanol to be distilled off while retaining the higher-boiling reactants and products.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of dimethyl oxalate and the formation of methyl phenyl oxalate and this compound.

-

Workup and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid TS-1 catalyst is separated from the reaction mixture by filtration.

-

The excess phenol and any unreacted dimethyl oxalate can be removed by vacuum distillation.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/heptane mixture) or by vacuum distillation.

-

Alternative Synthetic Route: Reaction of Oxalyl Chloride with Phenol

An alternative, highly reactive route to this compound involves the reaction of oxalyl chloride with phenol. This method is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride gas that is evolved during the reaction. While this method is often faster and can be carried out at lower temperatures, the hazardous nature of oxalyl chloride necessitates stringent safety precautions.

Reaction Scheme

(COCl)₂ + 2 C₆H₅OH + 2 (C₂H₅)₃N → (COOC₆H₅)₂ + 2 (C₂H₅)₃NH⁺Cl⁻

Detailed Experimental Protocol: Reaction of Oxalyl Chloride with Phenol

Materials:

-

Oxalyl chloride

-

Phenol

-

Triethylamine

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Nitrogen gas

-

Standard laboratory glassware (three-necked flask, dropping funnel, thermometer, magnetic stirrer)

-

Ice bath

Procedure:

-

Reaction Setup: A three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The setup is placed in an ice bath.

-

Charging Reactants: A solution of phenol and triethylamine in anhydrous diethyl ether is charged into the flask.

-

Inert Atmosphere: The reaction vessel is purged with nitrogen gas.

-

Addition of Oxalyl Chloride: A solution of oxalyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of phenol and triethylamine, while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Workup and Purification:

-

The triethylamine hydrochloride salt that precipitates during the reaction is removed by filtration.

-

The filtrate is washed successively with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted phenol), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization.

-

Safety Considerations

-

Phenol: Phenol is toxic and corrosive. It can cause severe skin burns and is harmful if inhaled or ingested. Always handle phenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

-

Oxalyl Chloride: Oxalyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[6] All manipulations involving oxalyl chloride must be carried out in a well-ventilated fume hood, and appropriate PPE, including chemical-resistant gloves and a face shield, must be worn.[6][7][8][9] Anhydrous conditions must be strictly maintained throughout the reaction.[8]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: 134-136 °C[10]

-

¹³C NMR (in DMSO-d₆): Chemical shifts are expected for the carbonyl carbons and the aromatic carbons of the phenyl groups.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the C=O stretching of the ester groups will be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (m/z = 242.23).[11][12]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound via transesterification.

Caption: General experimental workflow for the transesterification synthesis of this compound.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. westliberty.edu [westliberty.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | C14H10O4 | CID 18475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

A Technical Guide to the Diphenyl Oxalate Chemiluminescence Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the peroxyoxalate chemiluminescence reaction, focusing on diphenyl oxalate as a primary example. It details the core reaction mechanism, the prevalent Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway, quantitative data on reaction efficiency, and detailed experimental protocols for synthesis and measurement.

Core Reaction Mechanism: An Overview

The peroxyoxalate reaction is a highly efficient, non-biological light-emitting process first reported by M. M. Rauhut in 1967.[1] It is the fundamental chemical reaction used in commercial glow sticks.[2][3] The process is an example of indirect chemiluminescence, where the energy from a chemical reaction is transferred to a fluorescent molecule (fluorophore), which then emits light.[1] The overall reaction involves three key components: a diaryl oxalate ester (e.g., this compound), an oxidizing agent (typically hydrogen peroxide), and a fluorophore.[4]

The reaction proceeds through several key steps:

-

Oxidation and Substitution: The diaryl oxalate reacts with hydrogen peroxide. This reaction is often catalyzed by a weak base, such as sodium salicylate, which accelerates the process, leading to brighter light emission.[2]

-

Formation of a High-Energy Intermediate: This initial step forms a highly unstable, high-energy intermediate, which is believed to be 1,2-dioxetanedione.[1][2][5] This four-membered ring structure contains a significant amount of strain and potential energy.

-

Decomposition and Energy Release: The 1,2-dioxetanedione intermediate rapidly decomposes into two molecules of carbon dioxide (CO₂).[1][2] This decomposition releases a substantial amount of energy.

-

Energy Transfer and Excitation: The energy released during the decomposition is transferred to a nearby fluorophore molecule, promoting it to an electronically excited state.[3]

-

Photon Emission: The excited fluorophore relaxes back to its ground state by emitting a photon of light.[2] The color of the emitted light is determined entirely by the chemical structure of the fluorophore used, allowing for a wide spectrum of colors to be produced.[4]

The CIEEL (Chemically Initiated Electron Exchange Luminescence) Pathway

While the overall mechanism describes the transformation, the specific process of energy transfer is best explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) model.[6] This model proposes that the energy transfer is not a simple collisional process but rather occurs via an electron exchange between the high-energy intermediate and the fluorophore.

The steps of the CIEEL mechanism are as follows:

-

Electron Transfer: The high-energy intermediate (the activator) transfers an electron to the fluorophore. This forms a radical ion pair, consisting of a fluorophore radical anion and an intermediate radical cation.

-

Intermediate Fragmentation: The now-unstable intermediate radical cation rapidly fragments, typically into two molecules of carbon dioxide and other byproducts.

-

Back-Electron Transfer: An electron is transferred back from the fluorophore radical anion to the fragmented intermediate.

-

Excited State Formation: This back-electron transfer provides the energy to form the fluorophore in an electronically excited singlet state.

-

Light Emission: The excited fluorophore then decays to its ground state by emitting a photon.[4][6]

This mechanism explains why the reaction efficiency is strongly dependent on the oxidation potential of the fluorophore.[1]

Quantitative Analysis of the Reaction

The efficiency of the peroxyoxalate reaction is typically quantified by its chemiluminescence quantum yield (ΦCL), which is the ratio of emitted photons to the number of reacting oxalate molecules.

Table 1: Chemiluminescence Quantum Yields of Representative Peroxyoxalate Systems

| Oxalate Ester | Fluorophore | Catalyst/Conditions | Quantum Yield (ΦCL) | Reference(s) |

| Aryl Oxalates (general) | Various | Optimized | Up to 0.23 E mol⁻¹ | [7] |

| This compound | Rubrene | Excess rubrene | Comparable to bicyclo[2.2.1]hept-5-en-2-ylmethyl phenyl oxalate | [8] |

| bicyclo[2.2.1]hept-5-en-2-ylmethyl phenyl oxalate | Rubrene | Excess rubrene | 2.34 ± 0.18 x 10⁻⁷ | [8] |

| Bis(pentachlorophenyl) oxalate (PCPO) | 9,10-diphenylanthracene (DPA) | High PCPO/H₂O₂ ratio | Independent of reactant concentrations | [9] |

Factors Influencing Reaction Kinetics and Yield:

-

Leaving Group: The nature of the aryl group on the oxalate ester is critical. Esters with good leaving groups, such as 2,4,6-trichlorophenol (used to make TCPO), react faster and produce brighter light than those with less effective leaving groups like phenol.[2]

-

pH and Catalysis: The reaction is significantly faster under slightly alkaline conditions. Weak bases like sodium salicylate or imidazole are often used as catalysts to increase the rate of reaction and light output.[2][10]

-

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates, thereby affecting the duration and intensity of the light emission.[11][12][13] A higher percentage of organic solvent generally improves precision and signal strength.[11]

-

Fluorophore Concentration: The quantum yield is dependent on the concentration of the fluorophore, typically showing saturation at higher concentrations.[12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a diaryl oxalate and the subsequent measurement of its chemiluminescent properties.

This protocol is adapted from established methods for preparing oxalate diesters, emphasizing safety and convenience.[14][15] The synthesis involves the reaction of a phenol with oxalyl chloride in the presence of a base.

Reagents and Equipment:

-

Phenol

-

Oxalyl chloride (handle with extreme care in a fume hood)

-

Triethylamine or another suitable base

-

Anhydrous diethyl ether or toluene as a solvent

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Standard glassware for extraction and purification (separatory funnel, rotary evaporator)

-

Silica gel for chromatography (if necessary)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve phenol (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.

-

Slowly add a solution of oxalyl chloride (1 equivalent) in anhydrous diethyl ether dropwise to the cooled, stirring mixture using a dropping funnel. Maintain the temperature at 0-5 °C. The reaction is exothermic and releases fumes.[14]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture will contain a precipitate of triethylamine hydrochloride. Filter the solid and wash it with a small amount of cold diethyl ether.

-

Combine the filtrate and washings. Wash the organic solution sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.

This protocol describes a general method for observing and quantifying the light produced by the peroxyoxalate reaction using a luminometer or a spectrometer.

Reagents and Equipment:

-

This compound (or other diaryl oxalate)

-

Fluorophore (e.g., 9,10-diphenylanthracene for blue, Rhodamine B for red)

-

Hydrogen peroxide (30% solution, handle with care)

-

Catalyst (e.g., sodium salicylate or imidazole)

-

Solvent (e.g., ethyl acetate, acetonitrile, or a mixture)[12][13]

-

Luminometer or a spectrometer equipped with a light-tight sample chamber and a sensitive detector (e.g., PMT or photodiode array).[16][17]

-

Cuvettes or sample vials

-

Micropipettes

Procedure:

-

Prepare Stock Solutions:

-

Solution A (Oxalate/Fluorophore): Dissolve the diaryl oxalate and the chosen fluorophore in the selected organic solvent. Typical concentrations are in the millimolar (mM) range.[12]

-

Solution B (Oxidizer/Catalyst): Prepare a dilute solution of hydrogen peroxide and the catalyst in the same solvent or a compatible co-solvent.

-

-

Instrument Setup:

-

Calibrate the luminometer/spectrometer according to the manufacturer's instructions. Ensure the sample chamber is light-tight.[17]

-

Set the integration time for light collection. This may range from seconds to minutes depending on the reaction kinetics.

-

-

Initiate Reaction and Measure:

-

Pipette a defined volume of Solution A into a cuvette and place it in the sample chamber of the instrument.

-

To initiate the reaction, inject a defined volume of Solution B into the cuvette. Ensure rapid and thorough mixing.[17]

-

Immediately begin data acquisition to capture the full light emission profile (intensity vs. time).

-

-

Data Analysis:

-

Integrate the area under the intensity-time curve to determine the total light output.

-

This value can be used to calculate the relative quantum yield or to quantify the concentration of one of the reactants if the others are in excess.

-

References

- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chemiluminescence and Laser-Induced Fluorescence Spectra of Lightsticks [home.moravian.edu]

- 4. innovation.world [innovation.world]

- 5. WHAT'S THAT STUFF? - LIGHT STICKS [pubsapp.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of absolute chemiluminescence quantum yields for reactions of bis-(pentachlorophenyl) oxalate, hydrogen peroxide and fluorescent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of fluorophor-labeled compounds based on peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. comm-tec.com [comm-tec.com]

An In-depth Technical Guide to the Energy Transfer Mechanism in Peroxyoxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanisms, quantitative performance metrics, and experimental considerations of the peroxyoxalate chemiluminescence (PO-CL) reaction. The PO-CL system is renowned for its high efficiency and is the foundational chemistry behind familiar glow sticks as well as sophisticated analytical and bioanalytical applications.[1][2][3]

Core Mechanism of Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a form of indirect or sensitized chemiluminescence.[1] In this process, a high-energy intermediate (HEI) is generated through a chemical reaction, which then transfers its energy to a fluorescent activator (also known as a fluorophore or sensitizer). This activator is raised to an excited singlet state and subsequently relaxes to its ground state by emitting a photon.[1] The entire process can be dissected into two primary stages: the formation of the high-energy intermediate and the chemiexcitation of the activator.

Formation of the High-Energy Intermediate (HEI)

The reaction is initiated by the base-catalyzed reaction of an aryl oxalate ester, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) or bis(2,4-dinitrophenyl) oxalate (DNPO), with hydrogen peroxide (H₂O₂).[1] This reaction proceeds through several steps to form the critical HEI, which has been unequivocally identified as 1,2-dioxetanedione (C₂O₄).[1][4]

The key steps are:

-

Nucleophilic Attack: A base/nucleophilic catalyst, commonly imidazole or sodium salicylate, attacks the carbonyl carbon of the aryl oxalate ester.[5][6][7]

-

Perhydrolysis: Hydrogen peroxide then displaces the aryl phenolate group, forming a peroxyoxalate intermediate (a peracid derivative).[6][8]

-

Intramolecular Cyclization: The peracid intermediate undergoes a concerted intramolecular nucleophilic attack.[4] This step involves the loss of the second phenolate leaving group and the formation of the strained, four-membered 1,2-dioxetanedione ring.[4] This cyclic peroxide is the reservoir of the chemical energy that will be converted into light.[4][9]

The structure of the aryl oxalate is critical; esters with good leaving groups (i.e., substituted with electron-withdrawing groups) favor the efficient formation of 1,2-dioxetanedione.[4][10]

References

- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 2. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the chemiexcitation step in peroxyoxalate chemiluminescence using steroid-substituted activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peroxyoxalate High-Energy Intermediate is Efficiently Decomposed by the Catalyst Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

The Pivotal Role of 1,2-Dioxetanedione in Chemiluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ephemeral yet highly energetic 1,2-dioxetanedione intermediate is central to the phenomenon of chemiluminescence, the emission of light from a chemical reaction at ambient temperatures. This transient four-membered ring peroxide, formed in situ, is the linchpin in the widely utilized peroxyoxalate reaction, famously harnessed in commercial glow sticks, and serves as a model for understanding various bioluminescent systems. Its decomposition releases a significant amount of energy, which, when channeled to a suitable fluorescent activator, results in the generation of visible light. This technical guide provides an in-depth exploration of the formation, decomposition, and pivotal role of 1,2-dioxetanedione in light emission. It details the underlying chemical mechanisms, presents quantitative data on reaction efficiencies, outlines experimental protocols for synthesis and analysis, and visualizes the key pathways, offering a comprehensive resource for researchers in chemistry, biology, and drug development.

Introduction

Chemiluminescence, the production of "cold light," has transitioned from a chemical curiosity to a powerful analytical tool with applications spanning from diagnostic assays and high-throughput screening to environmental monitoring and in vivo imaging. At the heart of many of the most efficient non-biological chemiluminescent systems lies the highly strained and unstable intermediate, 1,2-dioxetanedione (C₂O₄).[1][2] This molecule, a cyclic dimer of carbon dioxide, is too reactive to be isolated under normal conditions but its transient existence is the key to converting chemical energy into light with remarkable efficiency.[1]

The peroxyoxalate reaction, first reported in the 1960s, is the most prominent example of a process mediated by 1,2-dioxetanedione.[3] In this reaction, an oxalate ester is oxidized by hydrogen peroxide to form the high-energy 1,2-dioxetanedione intermediate. This intermediate then interacts with a fluorescent molecule, known as an activator or fluorescer, to produce light. The color of the emitted light is dependent on the specific activator used, allowing for a tunable light output across the visible spectrum.[3]

This guide will delve into the technical details of the 1,2-dioxetanedione-mediated chemiluminescence, providing a thorough understanding of its mechanism, quantitative aspects, and practical applications.

The Chemical Mechanism of Light Emission

The generation of light from the peroxyoxalate system is a multi-step process that culminates in the decomposition of the 1,2-dioxetanedione intermediate and the excitation of an activator molecule. The currently accepted mechanism is the Chemically Initiated Electron Exchange Luminescence (CIEEL) model.[3][4]

Formation of 1,2-Dioxetanedione

The 1,2-dioxetanedione intermediate is typically generated in situ from the reaction of an aryl oxalate, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) or bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate (CPPO), with hydrogen peroxide.[5] This reaction is often catalyzed by a weak base, such as sodium salicylate or imidazole.[6] The reaction proceeds through a nucleophilic attack of the hydroperoxide anion on one of the carbonyl carbons of the oxalate ester, leading to the formation of a peroxyacid intermediate. Subsequent intramolecular cyclization and elimination of a phenol molecule yields the highly strained 1,2-dioxetanedione.

The Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

Once formed, the 1,2-dioxetanedione intermediate interacts with a fluorescent activator (A) in a process that leads to light emission. The CIEEL mechanism can be broken down into the following key steps:

-

Electron Transfer: The activator, which is an easily oxidizable molecule with a high fluorescence quantum yield, donates an electron to the 1,2-dioxetanedione intermediate. This forms a radical ion pair: [A⁺•] and [C₂O₄⁻•].[4]

-

Decomposition: The unstable 1,2-dioxetanedione radical anion rapidly decomposes into two molecules of carbon dioxide and a carbon dioxide radical anion (CO₂⁻•).

-

Back Electron Transfer: The electron from the CO₂⁻• radical anion is transferred back to the activator radical cation (A⁺•). This back electron transfer process leaves the activator in an electronically excited state (A*).

-

Light Emission: The excited activator (A*) then relaxes to its ground state by emitting a photon of light. The energy of the emitted photon, and thus the color of the light, is characteristic of the specific activator used.

The efficiency of this process is highly dependent on the oxidation potential of the activator and its fluorescence quantum yield.[4]

Quantitative Data

The efficiency of peroxyoxalate chemiluminescence is a key factor in its widespread application. The following tables summarize important quantitative data related to this process.

Table 1: Chemiluminescence Quantum Yields with Various Activators

| Activator | Oxidation Potential (E½, V vs. SCE) | Chemiluminescence Quantum Yield (Φ_CL, einstein/mol) | Emission Wavelength (λ_em, nm) |

| 9,10-Diphenylanthracene | 1.14 | 0.10 | 430 |

| Perylene | 0.84 | 0.32 | 472 |

| Rubrene | 0.96 | 0.23 | 553 |

| 9,10-Bis(phenylethynyl)anthracene | 1.05 | 0.12 | 510 |

| Rhodamine B | 1.15 | 0.05 | 580 |

Note: Quantum yields can vary depending on the specific oxalate ester, solvent, and catalyst used.

Table 2: Kinetic and Thermodynamic Parameters

| Parameter | Value | Conditions |

| Activation Energy (Ea) for 1,2-dioxetane decomposition | 22.7 ± 0.8 kcal/mol | Thermal decomposition |

| Bimolecular rate constant (k₁) for imidazole attack on TCPO | 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ | Imidazole catalyzed |

| Trimolecular rate constant (k₁₍₃₎) for imidazole attack on TCPO | (9.78 ± 0.08) x 10² dm⁶ mol⁻² s⁻¹ | Imidazole catalyzed |

| Trimolecular rate constant (k₂₍₃₎) for peroxide attack | (1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹ | Imidazole catalyzed |

| Cyclization rate constant (k₃) | ~0.2 s⁻¹ | at [IMI]= 1.0 mmol dm⁻³ |

Experimental Protocols

Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

Materials:

-

2,4,6-Trichlorophenol

-

Oxalyl chloride

-

Triethylamine

-

Dry toluene

-

Methanol or ethanol

Procedure:

-

Dissolve 2,4,6-trichlorophenol in dry toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add triethylamine to the cooled solution with continuous stirring.

-

Add a solution of oxalyl chloride in dry toluene dropwise from the dropping funnel. A precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Filter the mixture to collect the solid product.

-

Wash the solid with methanol or ethanol to remove the triethylamine hydrochloride.

-

Dry the purified TCPO product under vacuum.

Measurement of Chemiluminescence Quantum Yield

The chemiluminescence quantum yield (Φ_CL) is determined relative to a known standard, such as the luminol reaction.

Apparatus:

-

Luminometer or a light-tight chamber with a photomultiplier tube

-

Syringe pumps for precise reagent delivery

Procedure:

-

Prepare a solution of the oxalate ester (e.g., TCPO) and the activator in a suitable solvent (e.g., ethyl acetate).

-

Prepare a separate solution of hydrogen peroxide and a catalyst (e.g., sodium salicylate) in the same solvent.

-

Use syringe pumps to mix the two solutions in a cuvette placed in the luminometer.

-

Record the light emission intensity over time until the reaction is complete.

-

Integrate the total light emission to obtain the total number of photons emitted.

-

Determine the number of moles of the limiting reactant (usually the oxalate ester).

-

Calculate the quantum yield using the following formula: Φ_CL = (Total photons emitted) / (Moles of limiting reactant × Avogadro's number)

-

Calibrate the instrument using a standard of known quantum yield.

Visualizing the Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the key processes involved in 1,2-dioxetanedione-mediated chemiluminescence.

Caption: Formation of the 1,2-dioxetanedione intermediate.

Caption: The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.

References

- 1. 1,2-Dioxetanedione - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

- 6. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Solubility Profile of Diphenyl Oxalate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenyl oxalate, a key reagent in chemiluminescence and a precursor in polymer synthesis. This document outlines its solubility in various common organic solvents, presents a detailed experimental protocol for solubility determination, and includes visualizations to illustrate key processes and concepts.

Introduction

This compound (C₁₄H₁₀O₄) is a solid crystalline ester of phenol and oxalic acid.[1][2] Its utility in various chemical applications, most notably in peroxyoxalate chemiluminescence systems like those found in glow sticks, is significantly influenced by its solubility in the reaction medium.[1] Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction kinetics, formulation development, and process design. This guide aims to provide a detailed technical resource on this topic.

Solubility of this compound

This compound is generally characterized as being insoluble in water but soluble in a range of common organic solvents.[1][2] While precise quantitative solubility data across various temperatures is not extensively published in readily available literature, its qualitative solubility is well-established. The following table summarizes the known solubility of this compound in several organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility |

| Acetone | C₃H₆O | Polar aprotic | Soluble[2] |

| Chloroform | CHCl₃ | Polar aprotic | Soluble[2] |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Good solubility[1] |

| Ethanol | C₂H₅OH | Polar protic | Soluble[2] |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Good solubility[1] |

| Ethers (general) | R-O-R' | Polar aprotic | Good solubility[1] |

| Water | H₂O | Polar protic | Insoluble[1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable technique for determining the thermodynamic equilibrium solubility of a solid in a liquid.

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvent: Selected organic solvent (e.g., ethanol, acetone, ethyl acetate) of analytical grade

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator shaker

-

Erlenmeyer flasks with stoppers (e.g., 50 mL or 100 mL)

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes (pre-weighed)

-

Drying oven

-

Desiccator

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume (e.g., 25 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature water bath or incubator shaker set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C).

-

Agitate the flasks at a constant rate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to settle for a sufficient time (e.g., 2-4 hours) at the constant temperature.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Immediately filter the withdrawn sample through a syringe filter of appropriate pore size (e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporating dish. The filter should also be at the experimental temperature.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-70 °C, depending on the solvent's boiling point).

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Data Analysis and Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporating dish from the final constant mass.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved this compound from the mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

-

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Conceptual Diagram of Solubility

This diagram illustrates the factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties and Enthalpy of Formation of Diphenyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of diphenyl oxalate, with a particular focus on its enthalpy of formation. The information is compiled from established scientific literature and databases to ensure accuracy and relevance for research and development applications.

Thermodynamic Data of this compound

The following table summarizes the key quantitative thermodynamic data for this compound. These values are crucial for understanding the energetic stability and reactivity of the compound.

| Thermodynamic Property | Symbol (State) | Value | Units | Reference(s) |

| Standard Enthalpy of Formation | ΔfH° (solid) | -540 ± 3 | kJ/mol | [1][2] |

| Standard Enthalpy of Combustion | ΔcH° (solid) | -6399 ± 3 | kJ/mol | [1][2] |

| Enthalpy of Fusion | ΔfusH | 31.38 | kJ/mol | [1][3] |

| Enthalpy of Sublimation | ΔsubH° | 103 ± 8.4 | kJ/mol | [3] |

| Standard Enthalpy of Formation | ΔfH° (gas) | -437.2 ± 8.7 | kJ/mol | [1] |

| Melting Point | Tfus | 136 | °C | [4] |

Note: The values are reported for standard conditions (298.15 K and 1 atm) unless otherwise specified. The data is primarily based on the experimental work of Carson, Fine, Gray, and Laye (1971) as cited by the NIST WebBook.[1][2][3][5]

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of this compound was determined experimentally through combustion calorimetry.[2][5] This section outlines the general principles of the methodology employed.

Experimental Protocol: Static Bomb Combustion Calorimetry

The experimental determination of the standard enthalpy of combustion for an organic compound like this compound is a cornerstone for deriving its standard enthalpy of formation. The primary technique used for such measurements on solid organic compounds is static bomb combustion calorimetry.[6][7]

Objective: To measure the heat released during the complete combustion of a known mass of this compound in a high-pressure oxygen environment.

Apparatus:

-

Combustion Bomb: A high-pressure, constant-volume stainless steel vessel.

-

Calorimeter: An insulated container (e.g., a Dewar flask) filled with a precise amount of water, in which the bomb is submerged.

-

Temperature Measuring Device: A high-precision thermometer or a digital temperature sensor to monitor the temperature change of the water.

-

Ignition System: An electrical circuit to deliver a current to an ignition wire (typically iron or platinum) in contact with the sample.

-

Sample Holder: A crucible (e.g., made of platinum or quartz) to hold the this compound sample.

-

Oxygen Supply: A cylinder of high-purity oxygen.

Methodology:

-

Sample Preparation: A precisely weighed pellet of pure this compound is placed in the sample crucible. A known length of ignition wire is positioned to be in contact with the sample.

-

Bomb Assembly: The crucible is placed inside the combustion bomb. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state and to absorb acidic gases.

-

Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Combustion: The sample is ignited by passing an electric current through the ignition wire. The complete combustion of this compound leads to the formation of carbon dioxide and water, releasing a significant amount of heat.

-

Temperature Measurement: The heat released by the combustion process is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature of the water is carefully monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is used to calculate the heat of combustion. This involves accounting for the heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid), the heat from the ignition wire, and corrections for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from the experimental data. The standard enthalpy of formation (ΔfH°) of this compound is then derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

The standard enthalpies of formation of this compound and benzoic anhydride were derived from the results of static combustion calorimetry.[5]

Synthesis and Reaction Pathways of this compound

This compound can be synthesized through several routes. One common laboratory and industrial method is the transesterification of dimethyl oxalate with phenol.

Transesterification of Dimethyl Oxalate with Phenol

This reaction involves the exchange of the methoxy groups of dimethyl oxalate with phenoxy groups from phenol. The reaction typically proceeds in two steps, with the formation of methyl phenyl oxalate as an intermediate.[8][9]

Caption: Synthesis of this compound via Transesterification.

Another significant reaction pathway for this compound is its role in chemiluminescence, particularly in glow sticks.

Chemiluminescence Reaction Pathway

In the presence of a catalyst (typically a weak base), this compound reacts with hydrogen peroxide to form a high-energy intermediate, 1,2-dioxetanedione. This intermediate is unstable and decomposes into two molecules of carbon dioxide, releasing energy. This energy is transferred to a dye molecule, which is excited to a higher electronic state. As the excited dye molecule returns to its ground state, it emits a photon of light, resulting in chemiluminescence.[4]

Caption: Chemiluminescence Pathway of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Standard enthalpies of formation of this compound and benzoic anhydride and some related bond dissociation energies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Solid Diphenyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl oxalate (DPO), a diaryl oxalate ester, is a crystalline solid renowned for its central role in peroxyoxalate chemiluminescence, the chemical process that powers familiar glow sticks. Its unique ability to react with hydrogen peroxide to produce a highly energetic intermediate makes it a compound of significant interest in various scientific and technological fields. Beyond its most common application in emergency and novelty lighting, the principles of its light-emitting reaction are being explored for advanced analytical techniques and potential applications in drug development, such as in controlled release systems and as a component in chemiluminescent imaging probes.

This technical guide provides a comprehensive overview of the core physical and chemical properties of solid this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevant signaling pathways and experimental workflows. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized using diagrams to facilitate a deeper understanding of this versatile molecule.

Physical Properties of Solid this compound

This compound is a white crystalline solid at room temperature. Its physical characteristics are crucial for its handling, storage, and application in various experimental setups.

General and Crystallographic Properties

The fundamental physical and crystallographic properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₄ | [1][2] |

| Molar Mass | 242.23 g/mol | [1][2] |

| Appearance | White crystalline solid/powder | [3][4] |

| Melting Point | 136 °C (409 K) | [2] |

| Boiling Point | 337 °C (610 K) (approx.) | [5] |

| Density | 1.257 g/cm³ | [6] |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 21/n 1 | [1] |

| Unit Cell Dimensions | a = 10.622 Å, b = 7.8360 Å, c = 14.084 Å | [1] |

| α = 90°, β = 103.620°, γ = 90° | [1] |

Solubility

The solubility of this compound is a critical factor in designing reaction conditions, particularly for its chemiluminescent applications.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [3][4] |

| Organic Solvents | ||

| Ethers | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [7] |

Spectroscopic Properties of this compound

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize its key spectral data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1760-1690 | C=O stretch (ester) | Strong |

| ~1600-1450 | C=C stretch (aromatic) | Medium |

| ~1300-1000 | C-O stretch (ester) | Strong |

Note: Specific peak values can vary slightly depending on the sample preparation method (e.g., KBr pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (C₆H₅) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C=O (ester carbonyl) |

| ~150 | C-O (aromatic carbon attached to oxygen) |

| ~129 | C-H (aromatic ortho/para carbons) |

| ~126 | C-H (aromatic meta carbons) |

| ~121 | C-H (aromatic ipso-carbon) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under ionization.

| m/z | Interpretation |

| 242 | [M]⁺ (Molecular ion) |

| 149 | [M - C₆H₅O]⁺ |

| 121 | [M - C₆H₅O₂C]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chemical Properties of Solid this compound

The most prominent chemical property of this compound is its ability to undergo a chemiluminescent reaction.

Chemiluminescence

The reaction of this compound with hydrogen peroxide is the cornerstone of its application in "glow sticks" and other chemiluminescent systems. This reaction proceeds through a high-energy intermediate, 1,2-dioxetanedione, which then excites a fluorescent dye, leading to the emission of light.[2] The overall process is highly efficient in converting chemical energy into light with minimal heat production.

The reaction rate is dependent on pH, with slightly alkaline conditions, often achieved by adding a weak base like sodium salicylate, resulting in a faster reaction and brighter light.[2]

Caption: The peroxyoxalate chemiluminescence reaction pathway involving this compound.

Thermal Decomposition

Solid this compound is relatively stable at room temperature but will decompose upon heating to high temperatures, potentially producing toxic gases.[6] While detailed studies on the specific decomposition pathway and products of pure solid this compound are not extensively available in the reviewed literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed to determine its decomposition temperature and thermal stability profile.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are transesterification of a dialkyl oxalate with phenol and the reaction of oxalyl chloride with phenol.

This method involves the reaction of dimethyl oxalate with phenol, typically in the presence of a catalyst, to produce this compound and methanol. The removal of methanol helps to drive the equilibrium towards the product side.

Materials:

-

Dimethyl oxalate

-

Phenol

-

Catalyst (e.g., TS-1, a titanium silicalite molecular sieve)[8]

-

Solvent (optional, e.g., a high-boiling point solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine dimethyl oxalate and an excess of phenol.[3]

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to a temperature sufficient to initiate the reaction and distill off the methanol byproduct (e.g., 180 °C).[3] The use of a fractional distillation column can aid in the efficient removal of methanol.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the conversion of dimethyl oxalate.

-

Upon completion, cool the reaction mixture and isolate the this compound product. This may involve filtration to remove the catalyst, followed by recrystallization from an appropriate solvent (e.g., ethanol) to purify the product.

Caption: A generalized workflow for the synthesis of this compound via transesterification.

This method involves the reaction of the more reactive oxalyl chloride with phenol, often in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Oxalyl chloride

-

Phenol

-

A non-nucleophilic base (e.g., triethylamine or pyridine)[9]

-

Anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane)[9]

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a stirrer, and an inert gas inlet, dissolve phenol in the anhydrous solvent.

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of oxalyl chloride in the same solvent to the cooled reaction mixture via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period.

-

The reaction will produce a precipitate of the hydrochloride salt of the base. Filter the reaction mixture to remove this salt.

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) and then with water to remove any remaining base and salt.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent.

Measurement of Chemiluminescence Quantum Yield

The chemiluminescence quantum yield (Φ_CL) is a measure of the efficiency of the light-producing reaction. It is defined as the number of photons emitted per molecule of reactant consumed. A common method for its determination is the relative method, which compares the integrated light emission of the sample to that of a known chemiluminescence standard.

Materials and Equipment:

-

This compound

-

Hydrogen peroxide

-

Fluorescent dye (e.g., 9,10-diphenylanthracene)

-

A suitable solvent system (e.g., a mixture of dichloromethane and ethyl acetate)[10]

-

A chemiluminescence standard with a known quantum yield (e.g., luminol)

-

Luminometer or a spectrophotometer capable of measuring light emission over time

Procedure:

-

Prepare a stock solution of this compound and the fluorescent dye in the chosen solvent.

-

Prepare a separate solution of hydrogen peroxide, often with a catalyst, in a compatible solvent.

-

In the luminometer, inject the hydrogen peroxide solution into the this compound/dye solution to initiate the chemiluminescent reaction.

-

Integrate the light emission over the entire course of the reaction to obtain the total light yield.

-

Repeat the measurement under identical conditions with the chemiluminescence standard.

-

The quantum yield of the this compound system can then be calculated using the following equation:

Φ_CL(sample) = Φ_CL(standard) * (I_sample / I_standard) * (C_standard / C_sample)

where I is the integrated light intensity and C is the initial concentration of the limiting reactant.

Caption: A workflow for determining the chemiluminescence quantum yield of this compound.

Applications in Drug Development

While the direct application of solid this compound in drug formulations is not widespread, its chemiluminescent properties are being leveraged in various aspects of drug discovery and development.

-

High-Throughput Screening (HTS): Peroxyoxalate chemiluminescence can be used as a detection method in HTS assays. For instance, reactions that produce or consume hydrogen peroxide can be monitored by measuring the light output from a this compound-based system.

-

In Vivo Imaging: The principles of peroxyoxalate chemiluminescence are being explored for the development of biocompatible chemiluminescent probes for in vivo imaging of reactive oxygen species like hydrogen peroxide, which are implicated in various disease states.[6] While this compound itself may have limitations for direct in vivo use due to solubility and potential toxicity, it serves as a model compound for the design of more advanced probes.

-

Drug Delivery: There is emerging research into the use of chemiluminescent nanoparticles, which may incorporate peroxyoxalate chemistry, for triggered drug release. The light generated by the chemiluminescent reaction could potentially be used to activate a photosensitive drug or drug carrier.

Conclusion

Solid this compound is a fascinating and versatile molecule with well-defined physical and chemical properties. Its central role in peroxyoxalate chemiluminescence has been thoroughly investigated, and the underlying reaction mechanism provides a foundation for its various applications. While its use in traditional "glow stick" technology is well-established, the principles of its light-emitting reaction continue to inspire innovation in analytical chemistry and biomedical research. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and protocols outlined in this guide is essential for harnessing the full potential of this compound and related chemiluminescent systems in their respective fields. Further research into its thermal stability and the development of biocompatible derivatives will undoubtedly expand its utility in the years to come.

References

- 1. This compound | C14H10O4 | CID 18475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. OXALIC ACID DIPHENYL ESTER(3155-16-6) 13C NMR spectrum [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. Preparation of this compound from Transesterification of Dimethyl Oxalate with Phenol over TS-1 Catalyst [ccspublishing.org.cn]

- 9. spectrabase.com [spectrabase.com]

- 10. CN100420667C - Catalytic synthesis method of methylphenyl oxalate and this compound supported by composite carrier metal oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to Diphenyl Oxalate: Properties, Synthesis, and Chemiluminescent Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenyl oxalate, a key compound in the field of chemiluminescence and a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores the mechanism of its most prominent application: peroxyoxalate chemiluminescence.

Core Compound Identification and Properties

This compound, also known by its IUPAC name diphenyl ethanedioate and the trademarked name Cyalume, is the diester of phenol and oxalic acid.[1] It is a white crystalline solid primarily recognized for its central role in the light-producing chemical reaction used in glow sticks.[1]

Molecular Structure:

-

Chemical Formula: C₁₄H₁₀O₄

-

CAS Number: 3155-16-6

-

SMILES: O=C(Oc1ccccc1)C(=O)Oc2ccccc2

The structure consists of a central oxalate group bonded to two phenyl rings via ester linkages.

Physicochemical and Spectroscopic Data:

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value |

| Molecular Weight | 242.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 136 °C |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethyl acetate, acetone, and dichloromethane.[2] |

| ¹³C NMR (in DMSO-d₆) | Aromatic carbons and carbonyl carbon signals are characteristic. |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl rings. |

| Key IR Absorptions | Strong absorption bands corresponding to the C=O stretching of the ester groups. |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several routes. The two most common methods are the transesterification of dimethyl oxalate with phenol and the reaction of oxalyl chloride with phenol.

Synthesis via Transesterification of Dimethyl Oxalate

This method involves the reaction of dimethyl oxalate with phenol in the presence of a catalyst, typically a Lewis acid, to yield this compound and methanol.

Caption: Synthesis of this compound via Transesterification.

Detailed Experimental Protocol:

-

Materials:

-

Dimethyl oxalate (DMO)

-

Phenol

-

TS-1 catalyst

-

A 250 mL three-necked round-bottom flask

-

Thermometer

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

Activate the TS-1 catalyst by drying it in an oven at 120°C for 2 hours, followed by calcination at 550°C for 4 hours in a muffle furnace.

-

To the 250 mL flask, add dimethyl oxalate (0.1 mol), phenol (0.5 mol), and the activated TS-1 catalyst (1.8 g).[3]

-

Equip the flask with a thermometer, reflux condenser, and magnetic stirrer.

-

Heat the reaction mixture to 180°C under atmospheric pressure with continuous stirring.[3]

-

Maintain the reaction at this temperature for 2 hours. To facilitate the removal of the methanol byproduct and drive the reaction forward, circulate condensing water at 80°C through the reflux condenser.[3]

-

After 2 hours, cool the reaction mixture to room temperature.

-

Separate the solid catalyst from the liquid product mixture by filtration.

-

The this compound can be purified from the resulting mixture by recrystallization from a suitable solvent system, such as ethanol or a toluene/heptane mixture.

-

Synthesis from Oxalyl Chloride and Phenol

This is a common laboratory-scale synthesis that involves the reaction of the highly reactive oxalyl chloride with phenol in the presence of a base to neutralize the HCl byproduct.

Detailed Experimental Protocol:

-

Materials:

-

Phenol

-

Oxalyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous diethyl ether (or toluene)

-

A three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

In the three-necked flask, dissolve phenol (2 equivalents) and triethylamine (2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

Dissolve oxalyl chloride (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the oxalyl chloride solution dropwise to the stirred phenol and triethylamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

The triethylamine hydrochloride salt will precipitate out of the solution. Remove the salt by vacuum filtration.

-

Wash the filtrate with a dilute acid solution (e.g., 5% HCl) to remove any remaining triethylamine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization from ethanol to obtain white crystals of this compound.

-

Peroxyoxalate Chemiluminescence

The most notable application of this compound is in peroxyoxalate chemiluminescence, the chemical process that powers glow sticks.[1] The reaction involves the oxidation of this compound by hydrogen peroxide, which generates a high-energy intermediate, 1,2-dioxetanedione. This intermediate is unstable and decomposes into two molecules of carbon dioxide, releasing a significant amount of energy. This energy is then transferred to a fluorescent dye molecule, exciting it to a higher energy state. As the dye molecule returns to its ground state, it emits a photon of light, producing the characteristic glow.[1]

Caption: Mechanism of Peroxyoxalate Chemiluminescence.

Experimental Protocol for Chemiluminescence Demonstration:

-

Materials:

-

This compound

-

A fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, Rhodamine B for red light)

-

A suitable solvent (e.g., a mixture of dichloromethane and ethyl acetate)

-

30% Hydrogen peroxide

-

A weak base catalyst (e.g., sodium salicylate or triethylamine)

-

Test tubes or vials

-

-

Procedure:

-

Prepare the Oxalate/Dye Solution: In a test tube, dissolve a small amount of this compound (e.g., 50 mg) and a trace amount of the fluorescent dye in about 5 mL of the solvent mixture.

-

Prepare the Activator Solution: In a separate test tube, carefully mix a small amount of the base catalyst with a few drops of 30% hydrogen peroxide. Caution: Hydrogen peroxide is a strong oxidizer. Handle with appropriate personal protective equipment.

-

Initiate Chemiluminescence: In a darkened room, add the activator solution to the oxalate/dye solution.

-

Observe the emission of light. The color of the light will depend on the fluorescent dye used. The intensity and duration of the light can be influenced by the concentrations of the reactants, the choice of solvent, and the temperature.

-

Applications in Research and Development

Beyond its use in glow sticks, this compound and the principles of peroxyoxalate chemiluminescence are valuable in various research and development contexts:

-

Analytical Chemistry: The high sensitivity of the chemiluminescent reaction makes it suitable for detecting trace amounts of hydrogen peroxide or other components of the reaction system.

-

Drug Delivery and Imaging: Researchers are exploring the use of peroxyoxalate chemiluminescence in activatable probes for in vivo imaging, where the presence of a specific analyte (like hydrogen peroxide, which is relevant in some disease states) triggers the emission of light.

-

Polymer Synthesis: this compound can serve as a precursor in the synthesis of certain high-performance polymers.[3]

This guide provides foundational knowledge and practical protocols for working with this compound. As with all chemical procedures, it is imperative to consult relevant safety data sheets and conduct a thorough risk assessment before undertaking any experimental work.

References

The Dawn of Chemical Light: A Technical Guide to the Discovery and History of Peroxyoxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of peroxyoxalate chemiluminescence, a phenomenon that has revolutionized fields from analytical chemistry to biomedical research. We delve into the core chemical principles, present key quantitative data, and provide detailed experimental protocols that underpinned the elucidation of this fascinating light-emitting reaction.

Introduction: The Spark of Discovery